molecular formula C12H14O2 B13410068 (E)-1-(3,4-Dimethoxyphenl)butadiene (DMPBD)

(E)-1-(3,4-Dimethoxyphenl)butadiene (DMPBD)

Cat. No.: B13410068
M. Wt: 190.24 g/mol
InChI Key: JFHQUUYHTBVHHK-AATRIKPKSA-N
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Description

(E)-1-(3,4-Dimethoxyphenyl)butadiene is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is a derivative of butadiene, featuring a 3,4-dimethoxyphenyl group attached to the butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-(3,4-Dimethoxyphenyl)butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide, to generate the ylide from the phosphonium salt. The reaction is carried out under an inert atmosphere to prevent oxidation of the ylide.

Industrial Production Methods

While specific industrial production methods for (E)-1-(3,4-Dimethoxyphenyl)butadiene are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction or other suitable synthetic routes to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-Dimethoxyphenyl)butadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds in the butadiene moiety to single bonds, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield epoxides, while hydrogenation with Pd/C results in saturated hydrocarbons.

Scientific Research Applications

(E)-1-(3,4-Dimethoxyphenyl)butadiene has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-(3,4-Dimethoxyphenyl)butadiene involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by modulating signaling pathways involved in inflammation and cell proliferation. The presence of the dimethoxyphenyl group may enhance its binding affinity to certain biological targets, contributing to its observed biological activities .

Comparison with Similar Compounds

(E)-1-(3,4-Dimethoxyphenyl)butadiene can be compared with other similar compounds, such as:

The uniqueness of (E)-1-(3,4-Dimethoxyphenyl)butadiene lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-[(1E)-buta-1,3-dienyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C12H14O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4-9H,1H2,2-3H3/b6-5+

InChI Key

JFHQUUYHTBVHHK-AATRIKPKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC=C)OC

Origin of Product

United States

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